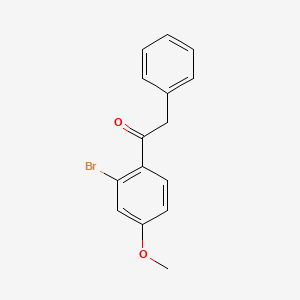
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one
Descripción general
Descripción
“1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one” is also known as “2-Bromo-4’-methoxyacetophenone”. It has a molecular formula of C9H9BrO2 and a molecular weight of 229.071 .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one” consists of a bromo group (Br), a methoxy group (OCH3), and a phenyl group (C6H5) attached to an ethanone backbone .Aplicaciones Científicas De Investigación
Exposure Monitoring
The compound 1-(2-methoxyphenyl)piperazine, structurally related to 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one, has been utilized in the biological monitoring of exposure to toluene diisocyanate (TDI), a chemical used in polyurethane manufacture and known for its potent induction of airway diseases. In a study, the biomarker levels of 2,4- and 2,6-toluenediamine in hydrolyzed urine and plasma were evaluated to monitor exposure to TDI. This approach demonstrated strong associations between personal air and biomarker levels, suggesting its usefulness in assessing TDI exposure in practice (Sennbro et al., 2004).
Metabolite Identification
Research into the metabolites of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) in humans has identified several major metabolites, including trifluoroacetic acid and N-acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine. These findings are significant for understanding the metabolism of halothane and its potential hepatotoxicity, as they imply the presence of reactive intermediates and their conjugation to proteins and phospholipids, which may lead to high-molecular-weight covalently bound metabolites in the liver following halothane anesthesia (Cohen et al., 1975).
Environmental Monitoring
Studies have investigated the presence of brominated flame retardants (BFRs) and other phenolic halogenated pollutants in human blood plasma, highlighting the significance of these compounds due to their potential endocrine-disrupting activity. These studies have identified various monocyclic brominated or chlorinated phenol-, guaiacol-, and/or catechol-type compounds in human plasma, providing insights into the presence and potential sources of phenolic halogenated compounds (PHCs) in humans and wildlife (Hovander et al., 2002).
Propiedades
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-12-7-8-13(14(16)10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHOEBIEHMOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



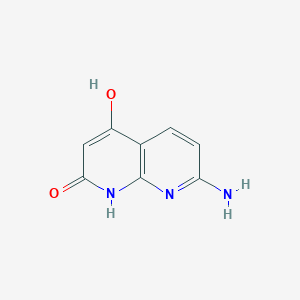
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
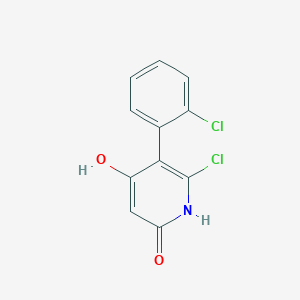
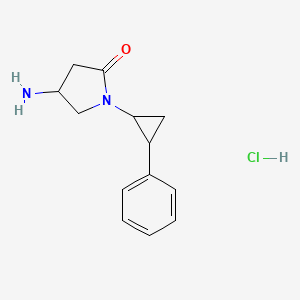
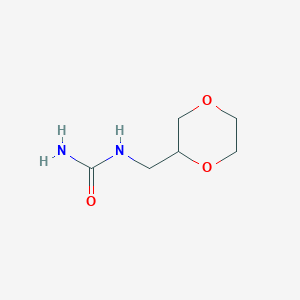
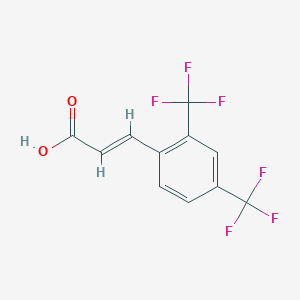
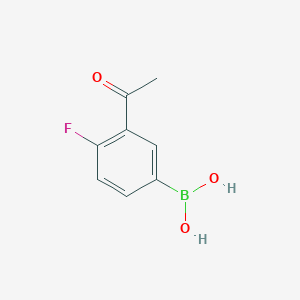
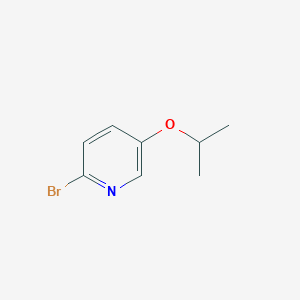


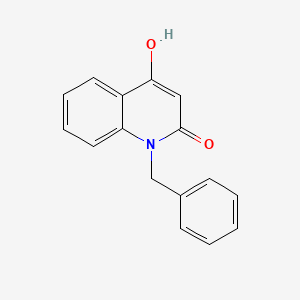
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
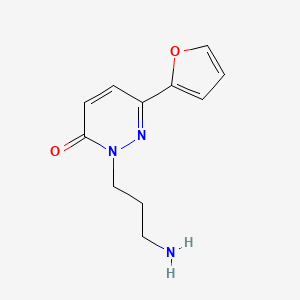
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)